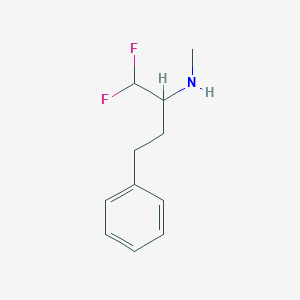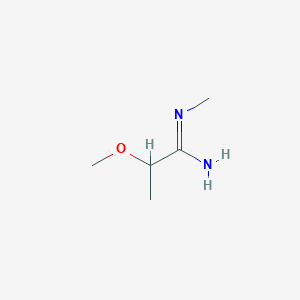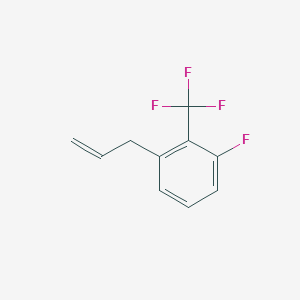
1-Allyl-3-fluoro-2-trifluoromethyl-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl-3-fluoro-2-trifluoromethyl-benzene is an aromatic compound with the molecular formula C10H8F4. This compound features a benzene ring substituted with an allyl group, a fluorine atom, and a trifluoromethyl group. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is through the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions . This method involves the coupling of an aryl halide with an organoboron reagent in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-3-fluoro-2-trifluoromethyl-benzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the electron-withdrawing nature of the fluoro and trifluoromethyl groups, the benzene ring is less reactive towards electrophiles.
Nucleophilic Substitution: The presence of the fluorine atom can facilitate nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the allyl group to a carboxylic acid.
Reduction: Catalytic hydrogenation can reduce the allyl group to a propyl group.
Substitution: Nucleophiles such as sodium methoxide can replace the fluorine atom under basic conditions.
Major Products:
Oxidation: Formation of 3-fluoro-2-trifluoromethyl-benzoic acid.
Reduction: Formation of 1-propyl-3-fluoro-2-trifluoromethyl-benzene.
Substitution: Formation of 1-allyl-3-methoxy-2-trifluoromethyl-benzene.
Scientific Research Applications
1-Allyl-3-fluoro-2-trifluoromethyl-benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorinated pharmaceuticals due to its unique chemical properties.
Medicine: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Allyl-3-fluoro-2-trifluoromethyl-benzene exerts its effects depends on the specific reactions it undergoes. The presence of the electron-withdrawing fluoro and trifluoromethyl groups can influence the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. The allyl group can participate in various addition and substitution reactions, further diversifying the compound’s reactivity .
Comparison with Similar Compounds
- 1-Allyl-3-chloro-2-trifluoromethyl-benzene
- 1-Allyl-3-fluoro-2-difluoromethyl-benzene
- 1-Allyl-3-fluoro-2-trifluoromethyl-toluene
Uniqueness: 1-Allyl-3-fluoro-2-trifluoromethyl-benzene is unique due to the combination of the allyl, fluoro, and trifluoromethyl groups on the benzene ring. This specific arrangement imparts distinct chemical properties, such as increased stability and reactivity towards certain reagents, making it valuable in various applications .
Properties
Molecular Formula |
C10H8F4 |
|---|---|
Molecular Weight |
204.16 g/mol |
IUPAC Name |
1-fluoro-3-prop-2-enyl-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H8F4/c1-2-4-7-5-3-6-8(11)9(7)10(12,13)14/h2-3,5-6H,1,4H2 |
InChI Key |
RWHBLGIJHKIGIZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2,2-dimethyl-3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate](/img/structure/B13208622.png)
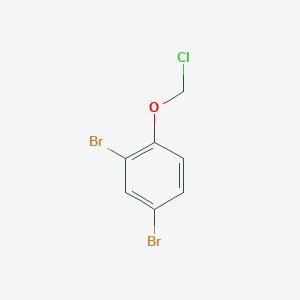
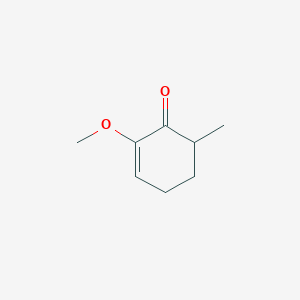

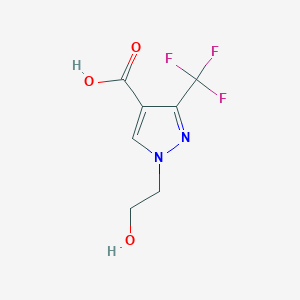
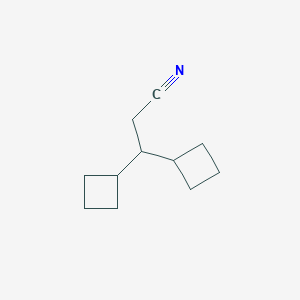
![1-[2-(Benzyloxy)ethyl]-1H-pyrazol-3-amine](/img/structure/B13208656.png)

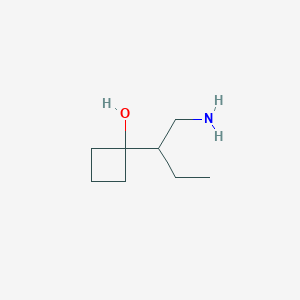
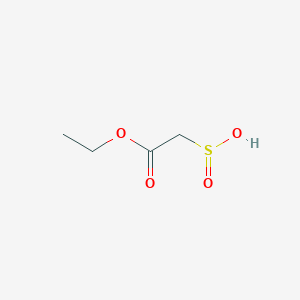
![2-(2-Aminoethyl)bicyclo[2.2.2]octan-2-OL](/img/structure/B13208683.png)
